Tetrathionate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

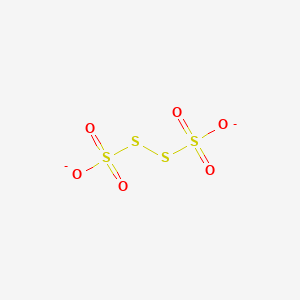

Tetrathionate(2-) is a this compound ion and a sulfur oxide. It is a conjugate base of a this compound(1-).

Wissenschaftliche Forschungsanwendungen

Selective Enrichment for Pathogen Detection

Tetrathionate is widely used in microbiological media, particularly in the selective enrichment of Salmonella species. The this compound Broth Base is specifically formulated to recover Salmonella from food samples that may have been injured during processing. This medium inhibits the growth of competing flora while promoting the recovery of Salmonella spp., making it a critical tool in food safety testing.

| Specification | Details |

|---|---|

| Analyte | Salmonella spp. |

| Platform | Dehydrated Culture Media |

| Preparation | Add 77g to 1 liter of distilled water; incubate at 35°C for 12-24 hours |

| Inhibitors | Novobiocin (40µg/ml) to reduce interference from other organisms |

Studies have shown that this compound Broth Base can effectively isolate Salmonella typhi and other related pathogens from various samples, including feces and sewage .

Role in Sulfur Cycling

This compound plays a crucial role in the sulfur cycle, particularly in marine environments such as the Baltic Sea. Research indicates that this compound is produced by sulfur-oxidizing bacteria and contributes to the biogeochemical cycling of sulfur compounds. This process is vital for maintaining ecological balance and nutrient cycling in aquatic systems .

Enzymatic Hydrolysis

The enzymatic activity of this compound hydrolase (TTH) from acidophilic microorganisms has been extensively studied. TTH catalyzes the hydrolysis of this compound to thiosulfate, which can then be further oxidized or utilized by various microorganisms. This enzymatic pathway is significant for understanding microbial metabolism in extreme environments .

Remediation of Contaminated Sites

This compound's ability to act as an electron acceptor makes it useful in bioremediation strategies for contaminated sites, particularly those affected by heavy metals or other pollutants. The presence of this compound can promote microbial communities that facilitate the degradation of toxic compounds while simultaneously stabilizing metal ions .

Mining and Mineral Processing

In mineral processing, this compound is involved in the extraction of metals from sulfide ores. Studies have shown that this compound ions can enhance the recovery rates of minerals such as galena and chalcopyrite by promoting oxidative conditions favorable for metal dissolution . The electrochemical properties of this compound also contribute to its effectiveness in flotation processes.

Salmonella Detection in Poultry Industry

A collaborative study involving multiple laboratories utilized this compound Broth Base for rapid screening of Salmonella in poultry products. The results demonstrated a significant increase in positive isolates when using this medium compared to traditional methods, highlighting its effectiveness in food safety protocols .

Sulfur Cycling Research in Baltic Sea Sediments

Research conducted on sediment samples from the Baltic Sea revealed that this compound production by sulfur-oxidizing bacteria was influenced by environmental factors such as salinity and organic matter content. This study provided insights into how this compound influences microbial community structure and function within marine ecosystems .

Analyse Chemischer Reaktionen

Chemical Reactions Involving Tetrathionate

This compound undergoes several chemical reactions, primarily hydrolysis and oxidation, which can be catalyzed by specific enzymes or occur abiotically under certain conditions.

Hydrolysis of this compound

The hydrolysis of this compound is a crucial reaction catalyzed by this compound hydrolase (TTH), which is found in acidophilic sulfur-oxidizing bacteria such as Acidithiobacillus ferrooxidans. The general reaction can be summarized as follows:

S4O62−+H2O→2S0+SO42−+DSMSA

Where DSMSA stands for disulfane monosulfonic acid, which is an important intermediate in sulfur metabolism. This reaction indicates that one molecule of this compound is hydrolyzed to yield elemental sulfur, sulfate, and DSMSA .

Enzymatic Mechanism

The enzymatic mechanism of this compound hydrolysis involves the residue Asp325 in TTH, which acts as a general acid during the reaction. The first step of the hydrolysis involves the protonation of this compound, facilitating the cleavage of sulfur-sulfur bonds .

Table 1: Enzymatic Reaction Products

| Reaction | Products | Reference |

|---|---|---|

| Hydrolysis | S0,SO42−,DSMSA | , |

| Disproportionation | S0,S3O62−,S8 | , |

Oxidation Pathways of this compound

This compound can also be oxidized to produce other sulfur species through microbial and abiotic processes.

Microbial Oxidation

Microbial oxidation can lead to the formation of thiosulfate and sulfate as products:

S4O62−+O2→2S2O32−+SO42−

This process often occurs in environments where sulfur-oxidizing bacteria thrive, such as acidic mine drainage .

Abiotic Reactions

In neutral to alkaline conditions, this compound can rearrange to form trithionate and pentathionate via thiosulfate-catalyzed reactions:

S4O62−+S2O32−→S5O72−+S0

This reaction pathway indicates that this compound can serve as a precursor for longer-chain polythionates under specific conditions .

Cyanide Neutralization

Research has shown that this compound reacts directly with cyanide to form thiocyanate, demonstrating a higher potency compared to thiosulfate:

S4O62−+CN−→SCN−+SO42−

This reaction highlights the potential of this compound in therapeutic applications against toxic exposures .

Role in Sulfur Cycling

In ecosystems, this compound contributes significantly to the sulfur cycle, acting as both a substrate and product in microbial metabolic pathways. Its formation from thiosulfate by chemolithotrophic bacteria emphasizes its role in maintaining sulfur balance in various environments .

Eigenschaften

CAS-Nummer |

15536-54-6 |

|---|---|

Molekularformel |

O6S4-2 |

Molekulargewicht |

224.3 g/mol |

InChI |

InChI=1S/H2O6S4/c1-9(2,3)7-8-10(4,5)6/h(H,1,2,3)(H,4,5,6)/p-2 |

InChI-Schlüssel |

HPQYKCJIWQFJMS-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)(=O)SSS(=O)(=O)[O-] |

Kanonische SMILES |

[O-]S(=O)(=O)SSS(=O)(=O)[O-] |

Key on ui other cas no. |

15536-54-6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.